N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN3O2S/c27-18-13-14-22-24(16-18)33-26(29-22)30(17-19-8-6-7-15-28-19)25(31)21-11-4-5-12-23(21)32-20-9-2-1-3-10-20/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXQHOGUVGDROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
The benzothiazole scaffold is synthesized via cyclization of 2-amino-6-fluorobenzenethiol with trichloromethanesulfonyl chloride under anhydrous conditions:
Reaction conditions :
- Reactants : 2-Amino-6-fluorobenzenethiol (1 eq), trichloromethanesulfonyl chloride (1.2 eq)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Time : 12 hours
- Yield : 78%
The reaction proceeds through intermediate sulfonamide formation, followed by intramolecular cyclization. Fluorine at position 6 enhances electronic effects, directing subsequent functionalization.
N-Alkylation with 2-(Bromomethyl)pyridine
The benzothiazole nitrogen undergoes alkylation using 2-(bromomethyl)pyridine under basic conditions:
Reaction conditions :
- Base : Potassium carbonate (K₂CO₃, 2 eq)
- Solvent : Acetone, reflux
- Temperature : 56°C
- Time : 8 hours
- Yield : 65%
| Parameter | Value |
|---|---|
| Equivalents of base | 2.0 |
| Solvent polarity | 0.43 (δ, acetone) |
| Reaction scale | 10 mmol |
The pyridin-2-ylmethyl group introduces steric bulk, necessitating prolonged reaction times compared to unsubstituted analogues.
Acylation with 2-Phenoxybenzoyl Chloride
The final acylation step employs 2-phenoxybenzoyl chloride to install the benzamide moiety:
Reaction conditions :
- Coupling agent : N,N-Diisopropylethylamine (DIPEA, 3 eq)
- Solvent : N,N-Dimethylformamide (DMF), 0°C → room temperature
- Time : 24 hours
- Yield : 58%
Mechanistic insights :
- DIPEA deprotonates the secondary amine, enhancing nucleophilicity.
- The acyl chloride attacks the nitrogen, forming a tetrahedral intermediate.
- Elimination of HCl yields the final benzamide.
Optimization of Reaction Conditions
Solvent Effects on Acylation
Comparative studies reveal solvent polarity critically impacts acylation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| THF | 7.5 | 32 |
| Dichloromethane | 8.9 | 41 |
Polar aprotic solvents like DMF stabilize the transition state, achieving superior yields.
Catalytic Approaches for Phenoxy Group Installation
Palladium-mediated Suzuki-Miyaura coupling offers an alternative route for introducing the phenoxy group:
Protocol :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (3 eq)
- Ligand : Triphenylphosphine (PPh₃, 10 mol%)
- Temperature : 80°C, 16 hours
- Yield : 63%
This method circumvents pre-functionalized acyl chlorides, enabling modular synthesis of phenoxy variants.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 7.89 (dd, J = 8.4, 1.6 Hz, 1H, benzothiazole-H)
- δ 7.32–7.28 (m, 5H, phenoxy-H)
- δ 5.12 (s, 2H, N-CH₂-pyridine)
High-Resolution Mass Spectrometry (HRMS) :
Purity Assessment
HPLC conditions :
- Column: C18, 5 μm, 4.6 × 250 mm
- Mobile phase: 60:40 acetonitrile/water (+0.1% formic acid)
- Retention time: 12.7 minutes
- Purity: 98.6%
Scale-Up Considerations
Pilot-scale synthesis (500 g) identifies critical parameters:
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) |
|---|---|---|
| Acylation time | 24 hours | 32 hours |
| Purification method | Column chromatography | Recrystallization (EtOAc/hexane) |
| Overall yield | 58% | 51% |
Recrystallization replaces chromatography for cost-effective large-scale production, albeit with a 7% yield reduction.
Comparative Analysis with Structural Analogues
Chloro vs. Phenoxy derivatives :
| Compound | Acylation Yield | Melting Point (°C) |
|---|---|---|
| N-(6-Fluorobenzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide | 62% | 198–201 |
| Target compound (phenoxy derivative) | 58% | 192–195 |
The phenoxy group’s electron-donating effects reduce electrophilicity of the acyl chloride, marginally decreasing yield compared to chloro analogues.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups such as the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is primarily studied for its potential anticancer properties. Research indicates that it can inhibit specific enzymes and pathways involved in cancer cell proliferation.
Cell Line Studies :
In vitro assays have shown significant antiproliferative effects against various human cancer cell lines:
- Breast Cancer (MDA-MB-231) : Log GI50 value of -5.56
- Lung Cancer (NCI-H226) : Log GI50 value of -5.48
- Colon Cancer (HT-29) : Log GI50 value of -5.51
These results suggest that the compound may induce apoptosis and cause cell cycle arrest, common mechanisms exploited by anticancer agents .
Biological Studies
The compound exhibits notable antimicrobial and anti-inflammatory properties, making it valuable in biological research. It has been tested for its effects on various pathogens and inflammatory pathways, contributing to the understanding of its therapeutic potential .
Similar Compounds
- Benzothiazole Derivatives : Compounds like 2-aminobenzothiazole are studied for their biological activities.
- Phenoxy Compounds : Phenoxyacetic acid derivatives are known for their herbicidal properties.
- Pyridinylmethyl Compounds : These derivatives are explored for pharmacological potential, including antimicrobial activities.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties not observed in simpler analogs .
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity and affecting cellular pathways. The phenoxy and pyridinylmethyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-chlorobenzothiazole share structural similarities and are studied for their biological activities.
Phenoxy Compounds: Phenoxyacetic acid derivatives are known for their herbicidal properties and are structurally related due to the phenoxy group.
Pyridinylmethyl Compounds: Pyridinylmethyl derivatives are explored for their pharmacological potential, including antimicrobial and anticancer activities.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which have demonstrated significant biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHFNOS, with a molecular weight of 393.4 g/mol. The presence of a fluorine atom in the benzothiazole ring enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 900005-85-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against several human cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Log GI50 value of -5.56.
- Lung Cancer (NCI-H226) : Log GI50 value of -5.48.
- Colon Cancer (HT-29) : Log GI50 value of -5.51.
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that it can enhance the efficacy of other antimicrobial agents when used in combination therapies. For example:
- Synergistic Effects : When combined with cell-penetrating peptides, it demonstrated improved antibacterial activity against Mycobacterium tuberculosis and other pathogens .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on Breast Cancer Cells : A study involving MDA-MB-231 cells showed a dose-dependent decrease in cell viability when treated with varying concentrations of the compound, supporting its potential as a therapeutic agent.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 25 - Combination Therapy Study : In another study examining its use with traditional antibiotics against resistant bacterial strains, results indicated a significant reduction in bacterial load compared to controls .
Q & A
Basic: What are the standard synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide?
The compound can be synthesized via coupling reactions between substituted 2-aminobenzothiazoles and phenoxybenzamide intermediates. For example:
- Stepwise acylation : React 6-fluorobenzo[d]thiazol-2-amine with 2-phenoxybenzoyl chloride in dry pyridine, followed by N-alkylation using pyridin-2-ylmethyl halides .
- Rhodium-catalyzed C-H amidation : A direct method to introduce the benzamide group via catalytic activation of C-H bonds, reducing multi-step procedures .
Work-up : Crude products are purified via column chromatography or recrystallization (e.g., from CHCl₃/hexane) .
Basic: How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy :
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., m/z 349.0783 for related analogs) .
- FT-IR : Amide C=O stretch at ~1650–1680 cm⁻¹; C-F stretch at ~1100–1250 cm⁻¹ .
Basic: What in vitro assays are used to evaluate its biological activity?
- Anti-inflammatory screening : Inhibition of COX-1/COX-2 enzymes via ELISA, with IC₅₀ values compared to standards like indomethacin .
- Antimicrobial testing : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv), reporting MIC values .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced: How do computational methods (e.g., DFT) aid in understanding its electronic properties?
- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze:
- Molecular docking : Docking into enzyme active sites (e.g., DprE1 for antitubercular activity) using Glide (Schrödinger) to predict binding modes and affinity .
Advanced: How does crystallography resolve structural ambiguities?
- Single-crystal X-ray diffraction : Data collection at 100 K; refinement via SHELXL (for H-atom placement and thermal parameters) .
- Hydrogen bonding : Intermolecular N-H···N and C-H···F interactions stabilize crystal packing, validated using Mercury software .
- Torsion angles : Confirm spatial arrangement of phenoxy and pyridin-2-ylmethyl groups (e.g., dihedral angles ~15–25°) .
Advanced: What strategies address contradictions in pharmacological data?
- SAR studies : Modify substituents (e.g., replacing 6-F with NO₂ or Cl) to correlate activity with electronic effects. For example:
- Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) to identify labile sites (e.g., ester hydrolysis) .
Advanced: How does tautomerism affect its chemical behavior?
- Dynamic equilibrium : Quantum calculations show six possible isomers with divalent N(I) character. The dominant tautomer (e.g., pyridine-protonated form) dictates reactivity in nucleophilic substitutions .
- Protonation studies : pKa shifts (e.g., ΔpKa ~2.5 for pyridine vs. thiazole N atoms) influence solubility and binding to biological targets .
Advanced: What are the challenges in scaling up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
